molecular formula C16H24FN3O2S B497052 1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane CAS No. 728031-44-5

1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B497052
CAS No.: 728031-44-5
M. Wt: 341.4g/mol
InChI Key: AVBNGVNFXKCJTL-UHFFFAOYSA-N
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Description

1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound with the molecular formula C₁₆H₂₄FN₃O₂S It is known for its unique structure, which includes a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group attached to an azepane ring

Preparation Methods

The synthesis of 1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the piperazine derivative. The general synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-fluorobenzene under suitable conditions to form 4-(2-fluorophenyl)piperazine.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting the 4-(2-fluorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylated piperazine.

    Cyclization: The final step involves the cyclization of the sulfonylated piperazine with an azepane ring precursor under appropriate conditions to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and potential therapeutic effects.

Comparison with Similar Compounds

1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)piperazine: This compound lacks the sulfonyl and azepane groups, making it less complex and potentially less active in certain biological assays.

    4-(2-Fluorophenyl)piperazine: Similar to the above compound but with a different substitution pattern, affecting its chemical and biological properties.

    Sulfonylated Piperazines: Compounds with similar sulfonyl groups but different ring structures, which may exhibit different reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2S/c17-15-7-3-4-8-16(15)18-11-13-20(14-12-18)23(21,22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBNGVNFXKCJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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